

A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate

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Compound of Interest

Compound Name: Butyl isocyanate

Cat. No.: B149574

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **butyl isocyanate**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound. The document outlines key quantitative data, detailed experimental protocols for data acquisition, and a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **butyl isocyanate** (CAS No: 111-36-4, Molecular Formula: C₅H₉NO, Molecular Weight: 99.13 g/mol).[\[1\]](#)[\[2\]](#)

Table 1: ¹H NMR Data for **Butyl Isocyanate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3	Triplet	2H	-CH ₂ -NCO
~1.6	Multiplet	2H	-CH ₂ -CH ₂ NCO
~1.4	Multiplet	2H	CH ₃ -CH ₂ -
~0.9	Triplet	3H	CH ₃ -
Solvent: CDCl ₃ , Instrument: 90 MHz NMR Spectrometer.[1] [3]			

Table 2: ¹³C NMR Data for **Butyl Isocyanate**

Chemical Shift (ppm)	Assignment
~128.5	-N=C=O
~42.5	-CH ₂ -NCO
~31.0	-CH ₂ -CH ₂ NCO
~19.5	CH ₃ -CH ₂ -
~13.5	CH ₃ -
Solvent: CDCl ₃ . [1] [4]	

Table 3: Key IR Absorption Bands for **Butyl Isocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2270	Strong	-N=C=O asymmetric stretch
2960-2870	Medium	C-H alkane stretch
1465	Medium	-CH ₂ - scissoring
1380	Medium	-CH ₃ bending

Sample Preparation: Neat
liquid film between salt plates.

[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry (Electron Ionization) Data for **Butyl Isocyanate**

m/z	Relative Intensity (%)	Assignment
99	~2.8	[M] ⁺ (Molecular Ion)
56	~42.5	[M - C ₃ H ₇] ⁺ or [C ₄ H ₈] ⁺
43	100.0	[C ₃ H ₇] ⁺ (Base Peak)
41	~87.7	[C ₃ H ₅] ⁺
29	~16.7	[C ₂ H ₅] ⁺
27	~49.8	[C ₂ H ₃] ⁺

Source Temperature: 280 °C,
Sample Temperature: 180 °C,
75 eV.[\[2\]](#)[\[8\]](#)

Detailed Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above for a liquid sample such as **butyl isocyanate**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- For ^1H NMR, accurately weigh approximately 5-20 mg of **butyl isocyanate**. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[9]
- The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), which is commonly used for nonpolar organic compounds.[9][10]
The use of a deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in ^1H NMR spectra.[11][12]
- The solution is then transferred into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
- The final liquid level in the NMR tube should be approximately 4-5 cm.[9][10] The tube is then capped securely.
- Data Acquisition:
 - The NMR tube is placed into a spinner turbine, and its depth is adjusted using a gauge.
 - The sample is inserted into the NMR spectrometer.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl_3).[9]
 - Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks. [9]
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal reception.[9]
 - Acquisition: Standard pulse sequences are used to acquire the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set. For ^{13}C NMR, a greater number of scans is required due to the lower natural abundance of the ^{13}C isotope. [10]

2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Since **butyl isocyanate** is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (undiluted).[\[5\]](#)[\[13\]](#)
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[\[5\]](#)
 - Using a Pasteur pipette, place one or two drops of **butyl isocyanate** onto the center of one salt plate.[\[5\]](#)[\[13\]](#)
 - Place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[\[5\]](#)[\[13\]](#) Avoid introducing air bubbles.
- Data Acquisition:
 - Place the salt plate sandwich into the sample holder in the IR spectrometer.[\[13\]](#)
 - First, run a background spectrum with no sample in the beam path. This is to subtract the spectral contributions from atmospheric CO₂ and water vapor.
 - Next, acquire the spectrum of the **butyl isocyanate** sample.
 - After the measurement, the salt plates should be carefully separated, cleaned with a dry solvent like acetone, and returned to the desiccator.[\[5\]](#)[\[13\]](#)

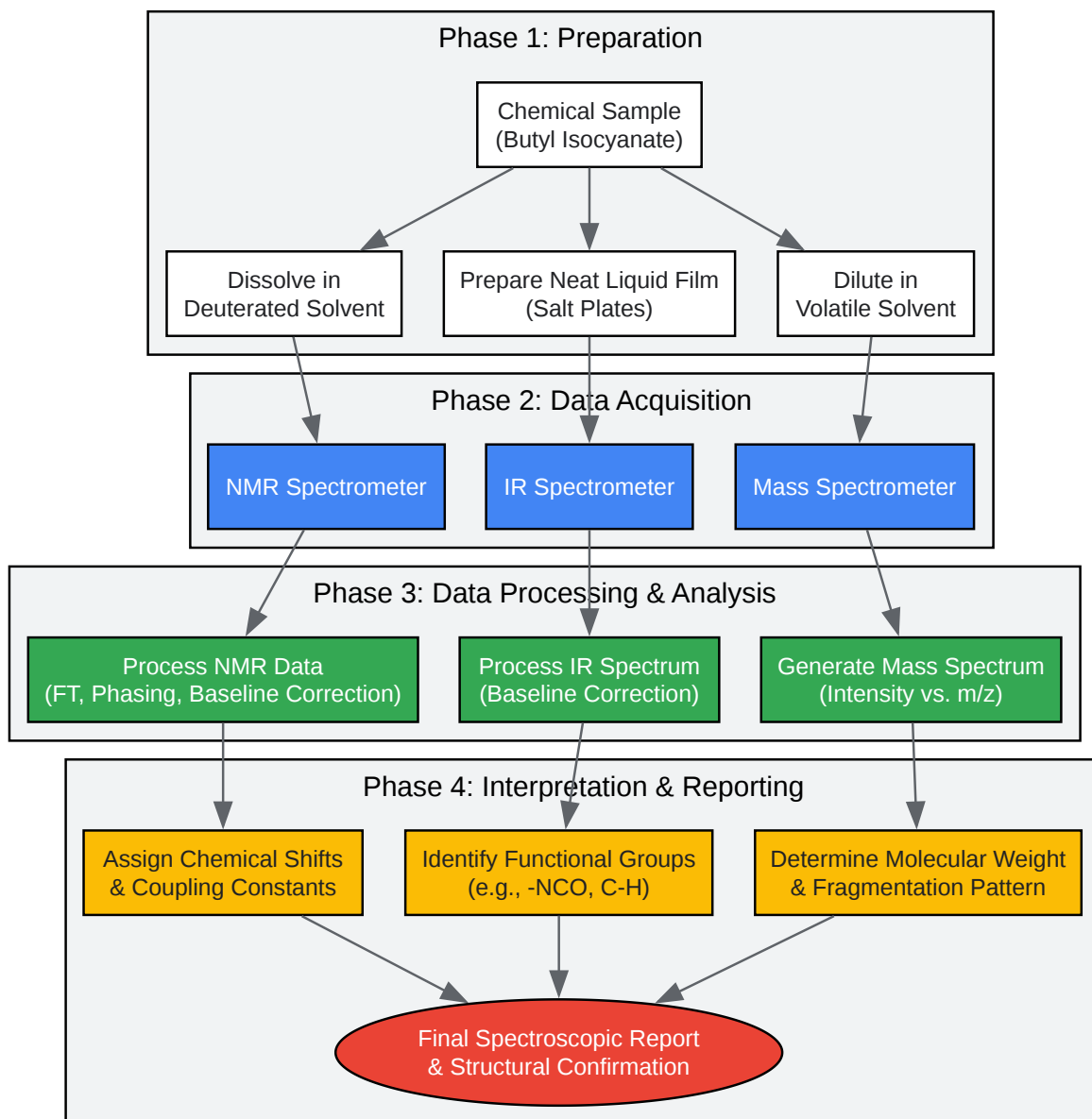
3. Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - For direct infusion analysis of a pure liquid like **butyl isocyanate**, the sample is typically diluted in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The prepared solution is drawn into a syringe and introduced into the mass spectrometer's ion source at a constant flow rate via a syringe pump.
 - Alternatively, for analysis of complex mixtures or to achieve separation from impurities, the sample can be injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system coupled to the mass spectrometer (GC-MS or LC-MS).[\[14\]](#)

- Data Acquisition (Electron Ionization - EI):
 - Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[\[15\]](#) This "hard" ionization technique produces a molecular ion and a series of characteristic fragment ions.
 - Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.[\[15\]](#)
 - Deflection/Separation: In the mass analyzer (e.g., a quadrupole or time-of-flight), the ions are separated based on their mass-to-charge ratio (m/z).[\[15\]](#)
 - Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .[\[15\]](#)

Workflow for Spectroscopic Analysis

The logical progression from sample handling to final data interpretation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **butyl isocyanate**.



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Caption: Workflow for the spectroscopic analysis of a chemical sample.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149574#spectroscopic-data-nmr-ir-ms-for-butyl-isocyanate]

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